Catalyst-Controlled Regioselective Suzuki Coupling: Switchable C2 vs. C4 Arylation of 2,4-Dichlorothiazole
2,4-Dichlorothiazole can be monoarylated at either the C2 or C4 position with high selectivity through deliberate catalyst selection [1]. Under identical reaction conditions except for the palladium catalyst system, the regioselectivity is effectively switched: employing Pd(PPh₃)₄ with K₂CO₃ in DMF at 80 °C achieves monoarylation predominantly at the C2 position, while switching to the PEPPSI-IPr catalyst with K₃PO₄ in THF at 60 °C directs coupling to the C4 position [1]. This catalyst-controlled regioselectivity is not uniformly observed across all dihalothiazole isomers, establishing a verifiable differentiation from alternatives such as 2,5-dichlorothiazole.
| Evidence Dimension | Regioselectivity of Suzuki monoarylation |
|---|---|
| Target Compound Data | 2,4-Dichlorothiazole: High C2 selectivity with Pd(PPh₃)₄; high C4 selectivity with PEPPSI-IPr catalyst |
| Comparator Or Baseline | 2,4-Dibromothiazole; 2,5-dichlorothiazole (comparator set) |
| Quantified Difference | Catalyst-controlled regioselectivity switching achievable for 2,4-dichlorothiazole; not uniformly demonstrated for all dihalothiazole regioisomers |
| Conditions | Suzuki-Miyaura coupling: Pd(PPh₃)₄ / K₂CO₃ / DMF / 80 °C (C2-selective); PEPPSI-IPr / K₃PO₄ / THF / 60 °C (C4-selective) |
Why This Matters
This catalyst-controlled regioselectivity enables divergent synthesis from a single starting material, reducing the number of distinct building blocks required in inventory and simplifying route scouting for complex thiazole-containing targets.
- [1] Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. Journal of Organic Chemistry, 75(5), 1733–1739. View Source
